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Compound Name:
4-Piperazin-1-

ylbenzenesulfonamide

Cat. No.: B187734 Get Quote

For researchers and drug development professionals, understanding the pharmacokinetic

profile of a compound series is paramount for selecting and advancing optimal candidates. This

guide provides a comparative analysis of the pharmacokinetic properties of a series of 4-
piperazin-1-ylbenzenesulfonamide analogs, focusing on key absorption, distribution,

metabolism, and excretion (ADME) parameters. The data presented is compiled from

preclinical studies to facilitate informed decision-making in drug discovery programs.

This guide synthesizes available in vivo pharmacokinetic data for a series of

benzenesulfonamide (BZS) perforin inhibitors, which share the core scaffold of 4-piperazin-1-
ylbenzenesulfonamide.[1][2] Perforin, a key protein in the immune response, is a target for

immunosuppressive agents.[1][3] The presented analogs were evaluated for their potential to

mitigate graft rejection in bone marrow transplantation.[1][2]

Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of eight distinct benzenesulfonamide analogs were assessed

in murine models.[1] A summary of this data is presented in the table below, offering a direct

comparison of their performance following intravenous administration. All compounds exhibited

a high degree of binding to plasma proteins, exceeding 99%.[1]
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Compound
ID

Cmax (µM) AUC (µM·h)
Half-life (t½)
(h)

Clearance
(mL/min/kg)

Volume of
Distribution
(Vd) (L/kg)

1 18.5 ± 1.6 10.3 ± 1.1 0.8 ± 0.1 16.2 ± 1.8 1.0 ± 0.2

2 20.1 ± 0.2 8.9 ± 0.6 0.6 ± 0.1 18.7 ± 1.3 0.9 ± 0.1

3 11.2 ± 1.5 6.0 ± 0.8 0.7 ± 0.1 27.8 ± 3.8 1.6 ± 0.3

4 12.3 ± 0.9 6.9 ± 0.6 0.7 ± 0.1 24.1 ± 2.1 1.4 ± 0.1

5 15.6 ± 2.4 11.0 ± 2.2 0.9 ± 0.1 15.6 ± 3.1 1.2 ± 0.1

6 13.5 ± 2.0 8.3 ± 1.1 0.8 ± 0.1 20.3 ± 2.7 1.3 ± 0.2

7 18.1 ± 2.7 10.7 ± 2.0 0.8 ± 0.1 16.0 ± 3.0 1.0 ± 0.1

8 12.9 ± 0.9 6.8 ± 0.7 0.7 ± 0.1 24.7 ± 2.5 1.4 ± 0.2

Data presented as mean ± standard error of the mean (SEM).

Experimental Protocols
The pharmacokinetic data presented above was generated using the following experimental

design.

Animal Model: Male CD1 mice (6–8 weeks old) were used for the pharmacokinetic studies.[1]

All animal procedures were conducted in accordance with institutional guidelines.[1]

Dosing and Administration: The benzenesulfonamide analogs were formulated in a vehicle

consisting of 10% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 80% phosphate-

buffered saline (PBS).[1] A single intravenous (IV) dose of 5 mg/kg was administered to the

mice.[4]

Sample Collection: Blood samples were collected at various time points post-dose to

characterize the plasma concentration-time profile of each compound.[1]

Bioanalytical Method: The plasma concentrations of the benzenesulfonamide analogs were

quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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method.[1]

Pharmacokinetic Analysis: The plasma concentration-time data for each analog was analyzed

using non-compartmental methods to determine the key pharmacokinetic parameters, including

maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), half-

life (t½), clearance (CL), and volume of distribution (Vd).[1]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo pharmacokinetic profiling

of the 4-piperazin-1-ylbenzenesulfonamide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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